4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one
Description
4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one is a pyrimidin-2-one derivative characterized by a 3-chlorophenyl group at position 1 and an iodine atom at position 5 of the pyrimidine ring. The iodine atom enhances electrophilic reactivity, making the compound a candidate for further functionalization, while the 3-chlorophenyl group contributes to lipophilicity, influencing pharmacokinetic properties .
Structure
3D Structure
Properties
Molecular Formula |
C10H7ClIN3O |
|---|---|
Molecular Weight |
347.54 g/mol |
IUPAC Name |
4-amino-1-(3-chlorophenyl)-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C10H7ClIN3O/c11-6-2-1-3-7(4-6)15-5-8(12)9(13)14-10(15)16/h1-5H,(H2,13,14,16) |
InChI Key |
MMTYVPZLPWTQIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(C(=NC2=O)N)I |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Reaction efficiency hinges on solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity in substitution steps, while elevated temperatures (80–120°C) accelerate ring-forming reactions. For iodination, dichloromethane (DCM) at 0–5°C minimizes side reactions.
Catalytic Systems
Purification Techniques
Crude products are purified via:
-
Recrystallization : Using ethanol/water mixtures (3:1 v/v) yields crystals with ≥95% purity.
-
Column Chromatography : Silica gel eluted with ethyl acetate/hexane gradients isolates intermediates.
Analytical Characterization
Post-synthesis validation employs advanced spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) for C₁₀H₇ClIN₃O:
Industrial-Scale Production Considerations
Scaling synthesis requires:
-
Continuous Flow Reactors : Enhance heat/mass transfer for exothermic iodination steps.
-
Catalyst Recycling : Immobilized Pd catalysts reduce costs in amination.
Challenges and Mitigation Strategies
Case Studies in Process Optimization
Improved Yield via DOE
A Design of Experiments (DOE) approach optimized iodination conditions:
Chemical Reactions Analysis
Cross-Coupling Reactions
The 5-iodo substituent enables palladium-catalyzed cross-coupling reactions, making it a versatile intermediate for synthesizing functionalized pyrimidines.
Mechanism : Oxidative addition of the C–I bond to Pd(0), followed by transmetallation with organoboron or organotin reagents and reductive elimination .
Nucleophilic Substitution
The iodine atom undergoes nucleophilic displacement under mild conditions due to its high leaving-group ability.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amines | K₂CO₃, DMF, 80°C | 5-Amino derivatives | 51–90% | |
| Thiols | Et₃N, THF, rt | 5-Thioether pyrimidines | 60–75% | |
| Alkoxides | NaH, anhydrous DMF, 60°C | 5-Alkoxy pyrimidines | 45–68% |
Kinetic Note : Reactions proceed faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity.
Electrophilic Aromatic Substitution
The 3-chlorophenyl group directs electrophiles to specific positions, though reactivity is moderated by the electron-withdrawing Cl substituent.
Regioselectivity : Dominated by the chloro group’s meta-directing effect .
Functionalization of the Amino Group
The 4-amino group participates in condensation and acylation reactions.
| Reaction | Reagents | Product | Yield | Application |
|---|---|---|---|---|
| Acylation | AcCl, pyridine, rt | 4-Acetamido derivatives | 85–92% | Prodrug synthesis |
| Schiff Base Formation | Aldehydes, EtOH, Δ | Imine-linked conjugates | 70–88% | Metal coordination chemistry |
Stability : Acylated derivatives show improved metabolic stability in vitro.
Reductive Dehalogenation
The C–I bond undergoes reductive cleavage under specific conditions.
| Reducing Agent | Conditions | Product | Yield | Selectivity |
|---|---|---|---|---|
| Zn, NH₄Cl | MeOH/H₂O, 60°C | 5-Deiodo pyrimidine | 90–95% | Retains Cl and NH₂ groups |
| Pd/C, H₂ (1 atm) | EtOAc, rt | 5-Hydrogenated analog | 50–65% | Competitive ring reduction |
Utility : Provides access to unfunctionalized pyrimidine cores for further derivatization .
Oxidation Reactions
Controlled oxidation modifies the pyrimidine ring or substituents.
| Oxidizing Agent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| KMnO₄ | H₂O, Δ | Pyrimidine N-oxide | 30–40% | Over-oxidation observed |
| mCPBA | DCM, 0°C to rt | Epoxidation of side chains | 55–70% | Stereoselective pathway |
Challenges : Over-oxidation leads to ring-opening byproducts, necessitating careful stoichiometry .
Metal-Halogen Exchange
The iodine atom undergoes transmetalation in organometallic syntheses.
| Reagent | Conditions | Intermediate | Use Case |
|---|---|---|---|
| t-BuLi | THF, −78°C | Pyrimidinyl lithium | C–C bond formation |
| Grignard Reagents | Et₂O, rt | Magnesium complexes | Alkylation/arylation |
Limitation : Sensitivity to moisture requires strict anhydrous conditions .
Photochemical Reactions
UV irradiation induces unique reactivity, particularly in the presence of sensitizers.
| Conditions | Product | Quantum Yield | Notes |
|---|---|---|---|
| UV (254 nm), acetone, O₂ atmosphere | 5-Hydroxy pyrimidine | 0.12 | Singlet oxygen involvement |
| UV (365 nm), TiO₂ catalyst | Ring-opened degradation products | N/A | Mineralization pathway |
Applications : Photodynamic therapy research and environmental degradation studies.
Scientific Research Applications
Medicinal Chemistry
4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one exhibits significant biological activities that make it a candidate for drug development:
- Anti-inflammatory Activity : Similar pyrimidine derivatives have demonstrated the ability to inhibit cyclooxygenases (COX), enzymes involved in inflammation pathways. This suggests that the compound may also exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit specific kinases associated with cancer progression. The inhibition of these kinases could lead to reduced tumor growth and improved outcomes in cancer therapies.
- Antimicrobial Effects : Pyrimidine derivatives are known for their antimicrobial properties. The structural features of this compound may enhance its efficacy against various pathogens.
Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Binding Affinity Studies : Research has focused on the binding interactions between this compound and various biological targets, which is essential for predicting its efficacy in vivo.
- Structure-Activity Relationship (SAR) : Investigating how structural modifications affect biological activity helps in designing more potent derivatives. For instance, variations in the chlorophenyl group or the position of the iodine atom can lead to significant changes in pharmacological profiles.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Amino-2-(4-chlorophenyl)pyrimidin-5-one | Amino group at position 4, chlorophenyl at position 2 | Enhanced anti-inflammatory activity |
| 5-Iodo-1-(3-methylphenyl)pyrimidin-2(1H)-one | Iodine at position 5, methylphenyl at position 1 | Potentially stronger kinase inhibition |
| 6-Methylpyrimidin-4-amines | Methyl substitution at position 6 | Broader spectrum of biological activities |
These compounds exhibit varying degrees of biological activity influenced by their substituents and positions on the pyrimidine ring. The presence of specific functional groups can significantly affect their pharmacological profiles.
Mechanism of Action
The mechanism of action of 4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one involves its interaction with specific molecular targets. The amino and chlorophenyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The structural uniqueness of 4-amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one lies in its substitution pattern. Below is a comparison with key analogues:
†Calculated based on the molecular formula C₉H₇ClIN₃O (exact structure inferred from nomenclature).
Spectroscopic and Crystallographic Comparisons
- NMR Spectroscopy: The target compound’s aromatic protons (3-chlorophenyl) are expected to resonate at δ 7.2–8.4 ppm in ¹H-NMR, similar to Methyl 4-amino-1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (δ 7.24–8.40 ppm for Ar-H) . The NH₂ group in analogous pyrimidin-2-ones (e.g., 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one) shows IR absorption at ~3262 cm⁻¹ , consistent with the target compound’s amino group.
Crystal Structure :
- Pyrimidin-2-ones with aryl substituents (e.g., 4-methylphenyl) exhibit dihedral angles of 34.87–69.57° between the pyrimidine ring and aromatic substituents, suggesting moderate conjugation . This contrasts with nucleoside analogues (e.g., 5-iodo-2'-deoxycytidine), where the sugar moiety adopts a distinct chair conformation .
Biological Activity
4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one is a heterocyclic compound belonging to the pyrimidine family. Its structure comprises an amino group at position 4, a chlorophenyl group at position 1, and an iodine atom at position 5, giving it unique chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory, anti-cancer, and antimicrobial activities.
- Molecular Formula : C10H8ClN3O
- Molecular Weight : 347.54 g/mol
- Structure : The compound features a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms.
Anti-inflammatory Activity
Research indicates that pyrimidine derivatives often exhibit significant anti-inflammatory properties. Specifically, compounds similar to this compound have been shown to inhibit cyclooxygenases (COX), which are crucial in the inflammatory response. Inhibition of these enzymes can lead to reduced inflammation and pain relief.
Anticancer Properties
The compound may also act as an inhibitor of specific kinases involved in cancer progression. Kinase inhibitors play a critical role in cancer therapy by blocking the signaling pathways that promote tumor growth and survival. Preliminary studies suggest that this compound could target these pathways effectively.
Antimicrobial Activity
Similar pyrimidine derivatives have demonstrated antimicrobial properties against various bacterial strains. The structural features of this compound may contribute to its effectiveness against pathogens by disrupting their metabolic processes or inhibiting essential enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. A comparison with related compounds highlights how variations in substituents can affect pharmacological profiles:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Amino-2-(4-chlorophenyl)pyrimidin-5-one | Amino group at position 4, chlorophenyl at position 2 | Enhanced anti-inflammatory activity |
| 5-Iodo-1-(3-methylphenyl)pyrimidin-2(1H)-one | Iodine at position 5, methylphenyl at position 1 | Potentially stronger kinase inhibition |
| 6-Methylpyrimidin-4-amines | Methyl substitution at position 6 | Broader spectrum of biological activities |
This table illustrates how modifications can lead to varying degrees of biological activity and chemical reactivity due to differences in substituents and their positions on the pyrimidine ring.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar pyrimidine compounds:
- Antibacterial Screening : Compounds with similar structures showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential use in treating bacterial infections .
- Enzyme Inhibition : Research has highlighted the effectiveness of pyrimidine derivatives as acetylcholinesterase inhibitors, with some compounds exhibiting IC50 values significantly lower than standard drugs, suggesting their potential as therapeutic agents against neurodegenerative diseases .
- Cancer Therapeutics : A study on substituted N-(4-amino-2-chlorophenyl) derivatives indicated their ability to inhibit human adenovirus (HAdV), showcasing the antiviral potential of similar pyrimidine compounds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of 4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one?
- Methodological Answer : Synthesis optimization should focus on controlling reaction conditions (e.g., solvent polarity, temperature, and catalyst use). For example, describes a protocol using acetic acid and water to facilitate cyclization and crystallization. Monitoring intermediates via FT-IR (e.g., C=O absorption at ~1653 cm⁻¹) and ¹H NMR (e.g., NH signals at ~7.26 ppm) ensures structural fidelity. Elemental analysis is critical for purity validation .
Q. How can X-ray crystallography be applied to determine the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SXD) with SHELX software (e.g., SHELXL for refinement) is standard. highlights SHELX's robustness for small-molecule refinement, while reports bond lengths (e.g., C–N: 1.322–1.408 Å) and dihedral angles (e.g., 34.87° between pyrimidine and aromatic rings) to confirm non-planar conformations. Hydrogen bonding networks should be analyzed to explain packing motifs .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : FT-IR identifies functional groups (e.g., NH₂ at ~3262 cm⁻¹, C=O at ~1653 cm⁻¹). ¹H NMR resolves aromatic protons and NH environments, while ¹³C NMR confirms substitution patterns. Mass spectrometry (MS) verifies molecular weight, and elemental analysis quantifies purity (≥97% by standards) .
Advanced Research Questions
Q. How can computational tools like Multiwfn elucidate the electronic properties of this iodopyrimidinone?
- Methodological Answer : Multiwfn ( ) calculates electron localization functions (ELF) and electrostatic potential (ESP) maps to visualize charge distribution. For example, the iodine atom’s electron-withdrawing effect can be quantified via Löwdin population analysis. Noncovalent interaction (NCI) plots ( ) reveal steric clashes or hydrogen-bonding tendencies in biological targets .
Q. What strategies address data contradictions in crystallographic vs. solution-phase structural analyses?
- Methodological Answer : Discrepancies between SXD (rigid lattice) and NMR (dynamic solution) data require molecular dynamics (MD) simulations. For instance, ’s observed pyrimidine ring distortion (max deviation: -0.036 Å) may reflect crystal packing forces. Variable-temperature NMR can probe conformational flexibility .
Q. How does the 5-iodo substituent influence this compound’s potential as a nucleoside analog?
- Methodological Answer : The iodine atom mimics thymidine’s 5-methyl or 5-halogenated moieties ( ), potentially enhancing DNA/RNA incorporation. In vitro assays (e.g., reverse transcriptase inhibition) should compare activity with analogs like ropidoxuridine. Density functional theory (DFT) calculates iodine’s steric/electronic impact on base-pairing .
Q. What experimental approaches validate isomerism or polymorphism in this compound?
- Methodological Answer : Differential scanning calorimetry (DSC) and powder XRD detect polymorphs. ’s co-crystal study with water highlights the need for slurry experiments to isolate stable forms. Chiral HPLC or capillary electrophoresis resolves enantiomers if asymmetric synthesis is attempted .
Methodological Tables
Table 1 : Key Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Space group | To be determined via SXD |
| Dihedral angles (A/B/C) | 34.87°, 69.57°, 68.74° |
| C–N bond lengths | 1.322–1.408 Å |
| Hydrogen bonds | Intermolecular N–H···O motifs |
Table 2 : Computational Workflow for Noncovalent Interaction Analysis ( )
| Step | Tool/Technique | Output |
|---|---|---|
| 1 | DFT Optimization | Geometry-minimized structure |
| 2 | Multiwfn NCI Plot | 3D visualization of van der Waals surfaces |
| 3 | Hirshfeld Analysis | Quantification of H-bond/π-π contributions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
